molecular formula C15H36N9P B14248215 Guanidine, N'',N''''',N''''''''-phosphinidynetris[N,N,N',N'-tetramethyl- CAS No. 210483-30-0

Guanidine, N'',N''''',N''''''''-phosphinidynetris[N,N,N',N'-tetramethyl-

Cat. No.: B14248215
CAS No.: 210483-30-0
M. Wt: 373.48 g/mol
InChI Key: XNRHGNWRXRUOBR-UHFFFAOYSA-N
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Description

Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-]: is a highly specialized compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure and reactivity, making it a valuable component in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or the catalytic guanylation of amines. Transition-metal-catalyzed methods are also employed to achieve the desired guanidine structures. For instance, the catalytic guanylation reaction of amines with carbodiimides can be performed under mild conditions to yield multisubstituted guanidines .

Industrial Production Methods: Industrial production of guanidine derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a ligand and reducing agent in various polymerization reactions. It has been employed in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate, demonstrating its versatility in synthetic applications .

Biology and Medicine: Guanidine derivatives are known for their biological activity, including their role as DNA-intercalators and kinase inhibitors. These properties make them valuable in medicinal chemistry for the development of therapeutic agents .

Industry: In the industrial sector, guanidine compounds are used in the production of plastics, explosives, and other materials. Their strong basicity and reactivity make them suitable for various industrial processes .

Mechanism of Action

The mechanism of action of guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] involves its interaction with molecular targets such as DNA and enzymes. The compound can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This interaction is often driven by the high basicity and planarity of the guanidine moiety .

Comparison with Similar Compounds

Uniqueness: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] is unique due to its multisubstituted structure, which enhances its reactivity and versatility in various applications. Its ability to act as both a ligand and reducing agent sets it apart from simpler guanidine derivatives .

Properties

CAS No.

210483-30-0

Molecular Formula

C15H36N9P

Molecular Weight

373.48 g/mol

IUPAC Name

2-bis[bis(dimethylamino)methylideneamino]phosphanyl-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C15H36N9P/c1-19(2)13(20(3)4)16-25(17-14(21(5)6)22(7)8)18-15(23(9)10)24(11)12/h1-12H3

InChI Key

XNRHGNWRXRUOBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NP(N=C(N(C)C)N(C)C)N=C(N(C)C)N(C)C)N(C)C

Origin of Product

United States

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